3-Propyl-3-azabicyclo[3.1.1]heptan-6-one
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Overview
Description
3-Propyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
The synthesis of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-one typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process involves heating and the use of catalysts such as cobalt chloride (CoCl2) to effectively catalyze the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
3-Propyl-3-azabicyclo[3.1.1]heptan-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Scientific Research Applications
3-Propyl-3-azabicyclo[3.1.1]heptan-6-one has several scientific research applications:
Medicinal Chemistry: The compound has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties.
Organic Synthesis: It serves as a building block for synthesizing various biologically active compounds.
Material Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic framework plays a crucial role in its reactivity and interaction with other molecules. The compound’s effects are mediated through its ability to form stable complexes with various biological targets, leading to specific physiological responses .
Comparison with Similar Compounds
3-Propyl-3-azabicyclo[3.1.1]heptan-6-one can be compared with other similar compounds, such as:
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound has a benzyl group instead of a propyl group, which affects its reactivity and applications.
6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane, and they exhibit different biological activities due to variations in their molecular structure.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-10-5-7-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3 |
InChI Key |
JATKVVIVPZRGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CC(C1)C2=O |
Origin of Product |
United States |
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